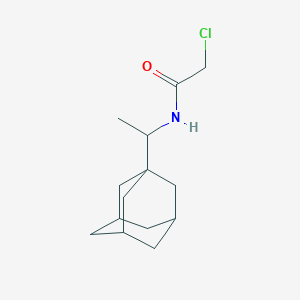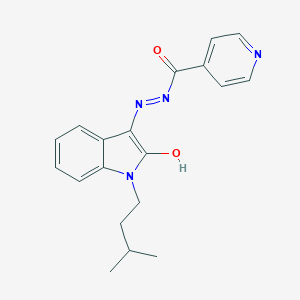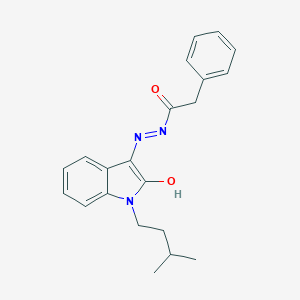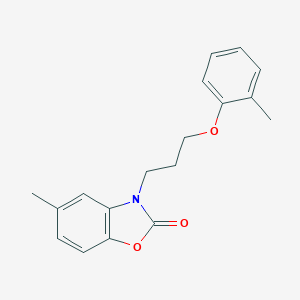![molecular formula C16H15NO3 B353040 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one CAS No. 868213-20-1](/img/structure/B353040.png)
3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one, also known as MBX-2982, is a novel small molecule compound that has shown potential for the treatment of type 2 diabetes mellitus (T2DM). It is a selective G-protein-coupled receptor 119 (GPR119) agonist that stimulates the release of insulin from pancreatic β-cells and promotes glucose-dependent insulin secretion.
Wirkmechanismus
3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is a selective agonist of GPR119, a G-protein-coupled receptor that is primarily expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 by 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which promote insulin secretion from pancreatic β-cells in a glucose-dependent manner. 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one also activates GPR119 in intestinal L-cells, which increases the release of GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion and improved glucose homeostasis.
Biochemische Und Physiologische Effekte
3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been shown to have several biochemical and physiological effects that make it a promising candidate for the treatment of T2DM. In preclinical studies, 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been shown to improve glucose tolerance, increase insulin secretion, and reduce blood glucose levels in animal models of T2DM. In clinical trials, 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been shown to improve glycemic control and reduce fasting plasma glucose levels in patients with T2DM. 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has also been shown to increase GLP-1 and GIP secretion in humans, which may contribute to its glucose-lowering effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is that it is a selective GPR119 agonist, which reduces the risk of off-target effects. 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has also been shown to have a favorable safety profile in preclinical and clinical studies. However, one limitation of 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is that it has a short half-life in humans, which may limit its therapeutic efficacy. Additionally, the optimal dose and dosing regimen of 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one for the treatment of T2DM have not yet been established.
Zukünftige Richtungen
Future research on 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one should focus on optimizing its pharmacokinetic properties to improve its therapeutic efficacy. This could include the development of prodrug formulations or the use of sustained-release formulations to prolong its half-life. Additionally, further studies are needed to determine the optimal dose and dosing regimen of 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one for the treatment of T2DM. Future research should also investigate the potential of 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one for the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Finally, the mechanism of action of 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one should be further elucidated to better understand its glucose-lowering effects and potential off-target effects.
Synthesemethoden
3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one was first synthesized and characterized by researchers at Metabasis Therapeutics Inc. The synthesis method involves the condensation of 3-methylphenol and 2-bromoethyl ethyl ether to form 2-(3-methylphenoxy)ethyl bromide. This intermediate is then reacted with 2-aminophenol in the presence of potassium carbonate to yield 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one.
Wissenschaftliche Forschungsanwendungen
3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been extensively studied in preclinical and clinical trials for its potential use in the treatment of T2DM. In preclinical studies, 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been shown to improve glucose tolerance, increase insulin secretion, and reduce blood glucose levels in animal models of T2DM. In clinical trials, 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been shown to improve glycemic control and reduce fasting plasma glucose levels in patients with T2DM.
Eigenschaften
IUPAC Name |
3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-12-5-4-6-13(11-12)19-10-9-17-14-7-2-3-8-15(14)20-16(17)18/h2-8,11H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKDOBLNUVMKQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3-Methylphenoxy)ethyl]-1,3-benzoxazol-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352959.png)
![3-[2-(4-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352963.png)
![3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352964.png)

![N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybenzohydrazide](/img/structure/B352969.png)




![3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B352987.png)
![3-(3-(2-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B352988.png)
![3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B352997.png)
![4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B353000.png)
![3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353001.png)